molecular formula C15H12N4O B11858553 5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide

5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide

Cat. No.: B11858553
M. Wt: 264.28 g/mol
InChI Key: RWZBGFPLLPMKQA-UHFFFAOYSA-N
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Description

5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide is a heterocyclic compound that combines the structural features of quinoline and pyrazine. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide typically involves the condensation of quinoline derivatives with pyrazine carboxylic acids. One common method includes the use of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one as an intermediate, which is then reacted with hydrazine hydrate in ethanol to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with DNA and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-N-(quinolin-3-yl)pyrazine-2-carboxamide is unique due to its combined quinoline and pyrazine structures, which confer a distinct set of chemical and biological properties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

5-methyl-N-quinolin-3-ylpyrazine-2-carboxamide

InChI

InChI=1S/C15H12N4O/c1-10-7-17-14(9-16-10)15(20)19-12-6-11-4-2-3-5-13(11)18-8-12/h2-9H,1H3,(H,19,20)

InChI Key

RWZBGFPLLPMKQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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